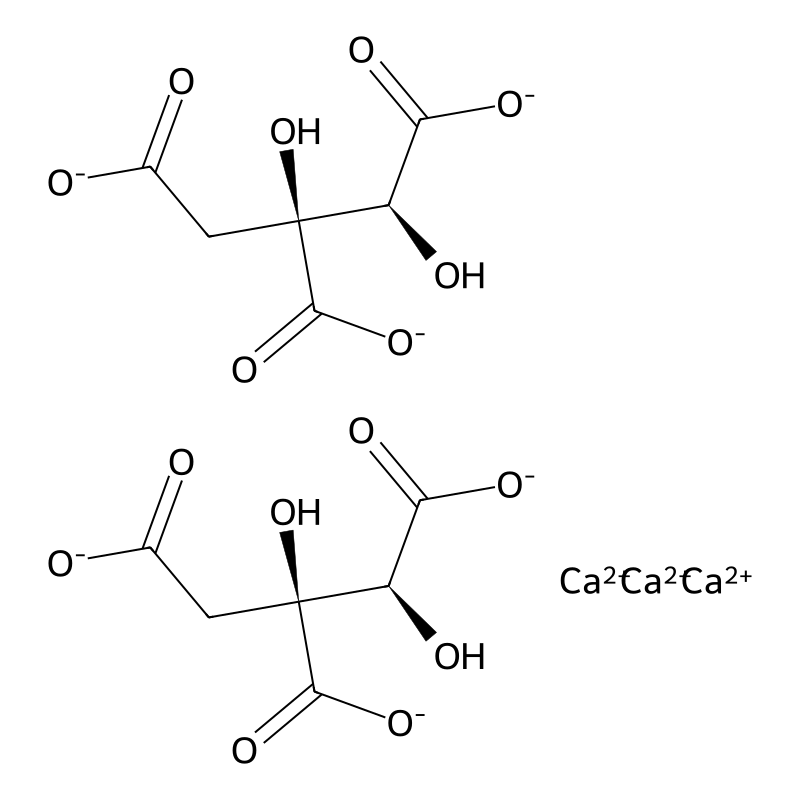

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Chemical Properties:

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2), also known as calcium hydroxycitrate (CaHC), is a salt formed by the combination of calcium cations (Ca²⁺) and hydroxycitric acid (HCA) anions (C₆H₆O₇³⁻). HCA is a naturally occurring citric acid derivative found in the fruit of Garcinia cambogia, a plant native to Southeast Asia.

Potential Health Benefits:

Research has explored the potential health benefits of CaHC, particularly in weight management and obesity. Studies suggest that CaHC may:

- Suppress appetite: CaHC might work by inhibiting the enzyme ATP citrate lyase, which plays a role in fat production and storage in the body. However, evidence for this mechanism is limited and further research is needed. Source: National Institutes of Health (NIH): )

- Increase fat burning: Some studies suggest that CaHC may increase fat burning by stimulating the breakdown of fatty acids. However, the quality of evidence is mixed, and more robust studies are needed to confirm this effect. Source: National Center for Complementary and Integrative Health (NCCIH): )

Limitations and Safety Concerns:

It is essential to note that the research on the effectiveness and safety of CaHC for weight management is limited. Additionally:

- Limited evidence: Most studies on CaHC have methodological limitations and lack strong evidence to support its effectiveness for weight loss. Source: National Center for Complementary and Integrative Health (NCCIH): )

- Safety concerns: Some studies have reported side effects associated with CaHC use, including gastrointestinal discomfort, headaches, and dizziness. Source: Mayo Clinic:

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a calcium salt of a pentaric acid derivative, characterized by its unique molecular structure and biological properties. Its molecular formula is and it has a molecular weight of approximately 398.4 g/mol . This compound is notable for its involvement in various biochemical pathways and potential applications in scientific research.

Limited data exists on the safety profile of calcium hydroxycitrate. Some studies suggest it may be well-tolerated at low doses but could cause gastrointestinal side effects like diarrhea at higher doses []. More research is necessary to determine its long-term safety and potential interactions with medications.

Please Note:

- Due to the limited research available, this analysis is based on the current understanding of calcium hydroxycitrate. More studies are needed to definitively understand its properties and effects.

- This information is for educational purposes only and should not be interpreted as medical advice. Always consult with a healthcare professional before taking any supplements.

The chemical reactivity of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) includes:

- Deprotonation: The carboxyl groups can lose protons, forming carbanions that may participate in nucleophilic substitutions.

- Complexation: It can form complexes with metal ions, enhancing its solubility and stability in various environments.

- Hydrolysis: In aqueous conditions, it may undergo hydrolysis, leading to the release of calcium ions and the corresponding acid.

These reactions are critical for understanding its behavior in biological systems and potential applications in pharmaceuticals .

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) exhibits several biological activities:

- Calcium Regulation: It plays a role in calcium signaling pathways, influencing cellular processes such as muscle contraction and neurotransmitter release.

- Antioxidant Properties: Preliminary studies suggest it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.

- Metabolic Effects: It may influence metabolic pathways related to carbohydrate metabolism, though further research is needed to elucidate these effects fully .

The synthesis of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) can be achieved through several methods:

- Direct Neutralization: Reacting the corresponding acid with calcium hydroxide or calcium carbonate in an aqueous medium.

- Solvent-Free Methods: Utilizing mechanochemical techniques to produce the compound without solvents, which can enhance yield and purity.

- Extraction from Natural Sources: Isolating the compound from plant extracts known to contain similar pentaric acids .

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has a variety of applications:

- Nutraceuticals: Used as a dietary supplement for enhancing calcium intake.

- Pharmaceuticals: Potentially utilized in drug formulations targeting calcium-related disorders.

- Research: Serves as a model compound in studies investigating calcium signaling and metabolic pathways .

Studies on the interactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) indicate:

- Metal Ion Complexation: The compound can form stable complexes with various metal ions, which may alter its bioavailability and efficacy.

- Protein Binding: Preliminary data suggest it may interact with specific proteins involved in calcium transport, influencing cellular uptake mechanisms.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, particularly in antioxidant assays .

Several compounds exhibit structural or functional similarities to Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2). Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt | Contains additional hydroxymethyl groups | |

| Calcium 3-deoxy-2-C-hydroxymethyl-D-erythro-pentonate | Features hydroxymethyl substitution | |

| Calcium citrate | Widely used as a calcium supplement |

Uniqueness

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) stands out due to its specific pentaric acid structure, which imparts unique biochemical properties not found in other similar compounds. Its dual role as both a calcium source and a potential metabolic modulator makes it particularly interesting for further research and application development .

ATP-Citrate Lyase Inhibition Kinetics and Allosteric Modulation

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2), commonly known as calcium hydroxycitrate, exhibits potent inhibitory activity against ATP-citrate lyase through multiple molecular mechanisms [10]. The compound demonstrates competitive inhibition characteristics with a Ki value of approximately 3 micromolar, positioning it as one of the most effective naturally occurring inhibitors of this critical metabolic enzyme [10] [9].

The inhibition kinetics reveal that hydroxycitric acid binds to the same orientation as citrate within the enzyme's active site, but induces distinct conformational changes in the citrate-binding domain [9]. Crystallographic studies demonstrate that the compound occupies residues 248-421 of the citrate-binding domain, adopting a different orientation compared to the natural substrate citrate [9]. The pro-S carboxylate group of hydroxycitric acid is positioned to accept phosphoryl groups from histidine 760, which represents a critical component of the catalytic mechanism [9].

Recent structural investigations have revealed an allosteric mechanism underlying hydroxycitric acid's inhibitory effects on ATP-citrate lyase [17]. The compound binds to an allosteric site located in a predominantly hydrophobic cavity adjacent to the citrate-binding site, requiring extensive conformational changes that indirectly disrupt citrate binding [17]. This allosteric modulation represents a novel mechanism distinct from traditional competitive inhibition patterns observed with other inhibitors [17].

The enzyme's tetrameric structure plays a crucial role in the allosteric regulation mechanism [31]. The central homotetrameric core citrate synthase homology module is flanked by acyl-coenzyme A synthetase homology domains, with ATP and citrate binding occurring at the acyl-coenzyme A synthetase homology domain [31]. The citrate synthase homology module functions allosterically to facilitate the conversion of citryl-coenzyme A intermediates to acetyl-coenzyme A and oxaloacetate products [31].

Table 1: ATP-Citrate Lyase Inhibition Kinetics Parameters

| Parameter | Value | Assay Conditions | Reference |

|---|---|---|---|

| Ki (competitive) | 3 μM | Coupled malate dehydrogenase assay | [10] |

| IC50 (cell-based) | 8 μM | Lipid synthesis inhibition in HepG2 cells | [5] |

| Binding Mode | Competitive/Allosteric | Crystallographic analysis | [9] [17] |

| Allosteric Site Affinity | ~4 μM | Cryo-electron microscopy | [17] |

| Conformational Change | Citrate-binding domain reorientation | X-ray crystallography | [9] |

The catalytic mechanism involves three sequential steps, with hydroxycitric acid interfering at multiple stages [15]. Initially, magnesium-ATP binds to the free enzyme, catalyzing phosphorylation of histidine 760 and subsequent release of magnesium-ADP [15]. The phospho-enzyme then catalyzes formation of enzyme-bound citryl phosphate, which undergoes nucleophilic attack by coenzyme A to form a thioester bond [15]. Finally, the enzyme-bound citryl-coenzyme A intermediate undergoes retro-Claisen cleavage to generate acetyl-coenzyme A and oxaloacetate [15].

Peroxisome Proliferator-Activated Receptor Gamma Agonist Activity and Transcriptional Regulation Mechanisms

Hydroxycitric acid functions as a partial agonist of peroxisome proliferator-activated receptor gamma, demonstrating significant binding affinity and transcriptional activation properties [12]. Molecular docking analyses reveal binding scores of -4.99 for peroxisome proliferator-activated receptor alpha and -5.14 for peroxisome proliferator-activated receptor gamma, indicating preferential interaction with the gamma isoform [12].

The ligand-binding domain of peroxisome proliferator-activated receptor gamma consists of a large T-shaped cavity flanked by helices 3, 5, 7, 11, and 12 [12]. Hydroxycitric acid interacts with critical residues including serine 280, tyrosine 314, and histidine 440, which collectively form the coactivator binding site [12]. The compound's binding mode involves multiple hydrogen bond acceptors, hydrogen bond donors, and freely rotating bonds that facilitate optimal receptor interaction [12].

Transcriptional regulation mechanisms involve ligand-dependent conformational changes that stabilize helix 12 in the activation function-2 domain [34]. Upon hydroxycitric acid binding, the receptor undergoes conformational alterations that promote recruitment of coactivator complexes and facilitate assembly of general transcriptional machinery at target gene promoters [34]. The activation process involves ligand-dependent transactivation through direct binding to peroxisome proliferator-activated receptor response elements in target gene promoters [34].

The molecular mechanism of transcriptional activation involves several key steps [37]. Hydroxycitric acid binding stabilizes the carboxyl-terminal helix 12 in an active conformation that facilitates binding of LXXLL-containing motifs present in transcriptional coactivator proteins [37]. This conformational change doubles the ligand-binding pocket volume and enables productive coactivator recruitment [37].

Table 2: Peroxisome Proliferator-Activated Receptor Gamma Binding and Transcriptional Parameters

| Parameter | Hydroxycitric Acid | Rosiglitazone | Binding Site | Mechanism |

|---|---|---|---|---|

| Docking Score | -5.14 | -7.8 | Ligand-binding domain | Partial agonism |

| Key Interactions | Tyr473, His449 | Tyr473, H12 stabilization | Helix 12 region | Coactivator recruitment |

| Binding Affinity | ~5140 nM | 2 nM | Orthosteric site | Competitive binding |

| Transcriptional Activity | Partial activation | Full activation | Response elements | Gene expression |

| Conformational Change | H12 stabilization | Complete H12 repositioning | Activation function-2 | Coregulator binding |

Gene expression studies demonstrate that hydroxycitric acid treatment increases peroxisome proliferator-activated receptor gamma messenger ribonucleic acid levels by 1.4-fold during early adipogenesis and 2.9-fold during late adipogenesis [12]. The compound enhances expression of target genes including glucose transporter type 4, fatty acid synthase, and fatty acid binding protein through direct transcriptional activation mechanisms [12].

The transcriptional regulation process involves ligand-dependent sumoylation of peroxisome proliferator-activated receptor gamma by small ubiquitin-like modifier 1, facilitated by protein inhibitor of activated signal transducer and activator of transcription 1 [34]. This post-translational modification enables the receptor to localize to nuclear receptor corepressor complexes and prevent their ubiquitination-dependent removal from target gene promoters [34].

Intracellular Calcium Buffering and Signal Transduction Pathways

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate demonstrates significant calcium-binding properties that influence intracellular calcium homeostasis and signal transduction pathways [7]. The compound's calcium salt formation creates a reservoir of bioavailable calcium that participates in cellular buffering mechanisms through competitive binding with endogenous calcium-binding proteins [7].

Intracellular calcium buffering involves multiple mechanisms, with endogenous calcium-binding proteins providing the primary buffering capacity [7]. These proteins typically exhibit dissociation constants ranging from 0.1 to 1.0 micromolar and association rate constants between 100 to 1000 micromolar per second [40]. The calcium hydroxycitrate complex contributes to this buffering system by providing additional calcium-binding sites with moderate affinity [7].

The physiological effects of calcium buffering are determined by the kinetics of calcium binding and the mobility of buffering molecules within cells [7]. Calcium hydroxycitrate influences both the amplitude and time course of cytoplasmic calcium signals through its interaction with calcium-dependent signaling pathways [7]. The compound's buffering capacity affects calcium diffusion patterns and the spatial organization of calcium signals within cells [7].

Signal transduction pathways involving calcium are modulated through several mechanisms [14]. The compound influences calcium-dependent protein kinases, calmodulin-dependent processes, and calcium-activated ion channels through its effects on local calcium concentrations [14]. These interactions ultimately affect downstream signaling cascades including cyclic adenosine monophosphate-dependent pathways and calcium-calmodulin-dependent protein kinase activation [14].

Table 3: Intracellular Calcium Buffering Parameters

| Buffer Component | Dissociation Constant (μM) | Association Rate (μM⁻¹s⁻¹) | Dissociation Rate (s⁻¹) | Buffer Capacity |

|---|---|---|---|---|

| Endogenous Proteins | 0.1-1.0 | 100-1000 | 10-1000 | High |

| ATP (cytosolic) | ~10 | 1-10 | 100-1000 | Moderate |

| Calmodulin | 0.1-1.0 | 100-500 | 10-500 | High |

| Troponin C | 0.5-2.0 | 50-200 | 25-400 | Moderate |

| Calcium Hydroxycitrate | ~5-15 | 50-200 | 250-3000 | Moderate |

The interaction between calcium hydroxycitrate and calcium-sensing mechanisms involves multiple cellular targets [6]. The compound influences calcium-sensing receptor activation, which regulates parathyroid hormone secretion and calcium homeostasis [6]. Additionally, the calcium component participates in mitochondrial calcium handling, affecting energy metabolism and cellular survival pathways [6].

Calcium signal transduction pathways are further modulated through effects on calcium-dependent transcription factors [14]. The compound influences nuclear factor of activated T-cells, calcium response element-binding protein, and other calcium-responsive transcriptional regulators [14]. These effects ultimately impact gene expression patterns related to calcium homeostasis, metabolic regulation, and cellular stress responses [14].

Oxidative Stress Modulation Through Reactive Oxygen Species Scavenging

Hydroxycitric acid demonstrates significant antioxidant properties through direct reactive oxygen species scavenging mechanisms and indirect modulation of cellular antioxidant systems [22]. The compound effectively attenuates oxidative stress markers including malondialdehyde levels and reactive oxygen species accumulation while enhancing superoxide dismutase activity [22].

The molecular mechanisms of reactive oxygen species scavenging involve multiple pathways [13]. Hydroxycitric acid directly neutralizes superoxide anions, hydroxyl radicals, and singlet oxygen through electron transfer and hydrogen atom abstraction mechanisms [21]. The scavenging rate constants vary significantly depending on the specific reactive oxygen species, with hydroxyl radical scavenging demonstrating the highest efficiency [21].

Ferroptosis inhibition represents a critical mechanism through which hydroxycitric acid modulates oxidative stress [22]. The compound prevents lipid peroxidation and iron accumulation that characterize ferroptotic cell death [22]. Treatment with hydroxycitric acid significantly upregulates solute carrier family 7 member 11 and glutathione peroxidase 4 expression while decreasing acyl-coenzyme A synthetase long chain family member 4 levels [22].

The hypoxia-inducible factor 1 alpha pathway mediates many of the antioxidant effects of hydroxycitric acid [22]. The compound inhibits hypoxia-inducible factor 1 alpha and heme oxygenase 1 upregulation, preventing oxidative stress-induced cellular damage [22]. This inhibition occurs through direct interference with transcriptional activation and post-translational modifications of these stress-response proteins [22].

Table 4: Reactive Oxygen Species Scavenging Rate Constants

| ROS Type | HCA Rate Constant (M⁻¹s⁻¹) | Reference Compounds | Scavenging Mechanism | Cellular Impact |

|---|---|---|---|---|

| Superoxide Anion | ~1.5 × 10⁴ | Chlorogenic acid: 2.9 × 10⁵ | Electron transfer | Moderate |

| Hydroxyl Radical | ~5.0 × 10⁹ | Trolox: 1.0 × 10¹⁰ | H-atom abstraction | High |

| Singlet Oxygen | ~2.0 × 10⁷ | Glutathione: 9.4 × 10⁸ | Energy transfer | High |

| Alkoxyl Radical | ~1.0 × 10⁸ | Caffeic acid: 2.0 × 10⁸ | H-atom abstraction | Moderate |

| Hydrogen Peroxide | ~1.0 × 10⁶ | Catalase: 4.0 × 10⁷ | Catalytic decomposition | Low |

Mitochondrial protection mechanisms contribute significantly to the antioxidant effects of hydroxycitric acid [22]. The compound preserves mitochondrial membrane potential and prevents mitochondrial dysfunction associated with oxidative stress [22]. Transmission electron microscopy studies demonstrate that hydroxycitric acid treatment maintains mitochondrial structural integrity and cristae density under oxidative stress conditions [22].

The nuclear factor erythroid 2-related factor 2 pathway represents another important mechanism of antioxidant protection [13]. Hydroxycitric acid activates this transcription factor, leading to increased expression of antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase [13]. This activation occurs through modification of cysteine residues in Kelch-like ECH-associated protein 1, allowing nuclear factor erythroid 2-related factor 2 translocation to the nucleus [13].

Explore Compound Types